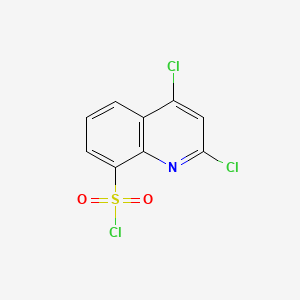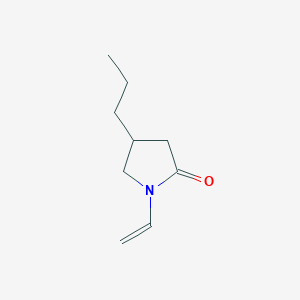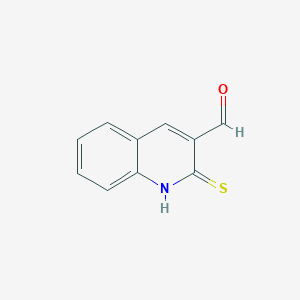
3-methyl-1,2-oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2-oxazole-4-sulfonamide, also known as 3-MOS, is a sulfonamide derivative of the oxazole ring system. It is a synthetic compound with a wide range of applications in the fields of organic synthesis and pharmacology. 3-MOS is used as a reagent in organic synthesis, as well as a catalyst in pharmaceutical and biotechnological research. It is also used as a pharmaceutical intermediate in the manufacture of some drugs.
Aplicaciones Científicas De Investigación
3-methyl-1,2-oxazole-4-sulfonamide has a wide range of applications in the fields of organic synthesis and pharmacology. It is used as a reagent in organic synthesis and as a catalyst in pharmaceutical and biotechnological research. It is also used as a pharmaceutical intermediate in the manufacture of some drugs. In addition, 3-methyl-1,2-oxazole-4-sulfonamide has been studied for its potential use in the development of new drugs and drug delivery systems.
Mecanismo De Acción
3-methyl-1,2-oxazole-4-sulfonamide acts as a sulfonamide, which is a type of drug that acts by inhibiting the action of certain enzymes. It binds to the enzyme, blocking its activity and preventing it from performing its normal functions. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme that is affected.
Biochemical and Physiological Effects
3-methyl-1,2-oxazole-4-sulfonamide has been studied for its potential effects on the body. Studies have shown that it has the potential to reduce inflammation, reduce oxidative stress, and modulate the immune system. It has also been shown to have anti-cancer properties, and to be effective in the treatment of certain types of cancer. In addition, 3-methyl-1,2-oxazole-4-sulfonamide has been studied for its potential to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-methyl-1,2-oxazole-4-sulfonamide in laboratory experiments has several advantages. It is relatively simple to synthesize and can be used in a variety of reactions. It is also relatively stable and has a low toxicity. However, there are also some limitations to its use. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is not very soluble in organic solvents and can be difficult to purify.
Direcciones Futuras
The potential applications of 3-methyl-1,2-oxazole-4-sulfonamide are still being explored. There is a need for further research into its potential uses in the development of new drugs and drug delivery systems. In addition, further research is needed to explore its potential effects on the body and its potential to reduce the risk of cardiovascular disease. Finally, there is a need for further research into the synthesis and purification of 3-methyl-1,2-oxazole-4-sulfonamide, as well as its potential uses in organic synthesis and pharmacology.
Métodos De Síntesis
3-methyl-1,2-oxazole-4-sulfonamide is synthesized through a three-step reaction. First, the starting material, 3-methoxy-1-methyl-1-oxazole, is reacted with sulfuric acid and formaldehyde to produce 3-methyl-1,2-oxazole-4-sulfonic acid. This acid is then reacted with sodium hydroxide to produce 3-methyl-1,2-oxazole-4-sulfonamide. The reaction is carried out in an aqueous medium and is relatively simple and efficient.
Propiedades
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSIJNQBONMJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-oxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)




